molecular formula C6H10ClN3O2S B13514804 N-(6-Aminopyridin-3-YL)methanesulfonamide hcl

N-(6-Aminopyridin-3-YL)methanesulfonamide hcl

Cat. No.: B13514804
M. Wt: 223.68 g/mol
InChI Key: OMZHXCZJRBHAHT-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride is a chemical compound with a molecular formula of C6H9ClN2O2S. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 6-position and a methanesulfonamide group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminopyridine and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Methanesulfonyl chloride is added dropwise to a solution of 6-aminopyridine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-aminopyridin-3-yl)methanesulfonamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

N-(6-aminopyridin-3-yl)methanesulfonamide;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c1-12(10,11)9-5-2-3-6(7)8-4-5;/h2-4,9H,1H3,(H2,7,8);1H

InChI Key

OMZHXCZJRBHAHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1)N.Cl

Origin of Product

United States

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